GLUT5 Transporter Affinity: Anomeric Comparison
Methyl β-D-fructofuranoside binds to the human fructose transporter GLUT5 with approximately 5-fold higher affinity than its α-anomeric counterpart, methyl α-D-fructofuranoside. In competitive inhibition assays using GLUT5 expressed in mammalian cells, both the C2-β-O-methyl fructofuranoside and the corresponding fructopyranoside act as transport inhibitors with Ki values comparable to the Km of D-fructose, while the C2-α-O-methyl compounds are significantly weaker [1]. This anomeric discrimination—β >> α—is a direct consequence of the stereochemical presentation of the methoxy group at the anomeric center and is reproduced across both furanose and pyranose ring forms [2].
| Evidence Dimension | GLUT5 transporter binding affinity (inhibition of D-fructose uptake) |
|---|---|
| Target Compound Data | Methyl β-D-fructofuranoside: Ki comparable to Km of D-fructose (~5-fold higher affinity than α-anomer) |
| Comparator Or Baseline | Methyl α-D-fructofuranoside: ~5-fold lower affinity |
| Quantified Difference | Approximately 5-fold higher affinity for the β-O-methyl anomer vs the α-O-methyl anomer |
| Conditions | GLUT5 transporter inhibition assay; Chinese hamster ovary (CHO) cells expressing GLUT5; Ki values compared to Km of D-fructose |
Why This Matters
For researchers developing GLUT5-targeted probes, inhibitors, or studying fructose transport biochemistry, procurement of the β-anomer rather than the α-anomer is essential—a 5-fold affinity difference determines whether a compound is a useful tool ligand or essentially inactive in this system.
- [1] Tatibouët, A.; Yang, J.; Morin, C.; Holman, G. D. (2000) Synthesis and evaluation of fructose analogues as inhibitors of the D-fructose transporter GLUT5. Bioorganic & Medicinal Chemistry, 8(7), 1825–1833. DOI: 10.1016/S0968-0896(00)00108-5. PMID: 10976531. View Source
- [2] Holman, G. D. (2018) Chemical biology probes of mammalian GLUT structure and function. Biochemical Journal, 475(22), 3511–3534. Figure 13: GLUT5 interacts with both furanose and pyranose closed-ring forms; C2-β-O-methyl compounds show ~5-fold higher affinity than C2-α-O-methyl compounds. DOI: 10.1042/BCJ20170677. View Source
